Rocaglaol is a natural product classified as a flavagline, a subclass of flavolignans. [, , ] It is primarily isolated from the plants of the genus Aglaia, particularly from the bark of Aglaia crassinervia. [, , , ] Rocaglaol has garnered significant interest in scientific research due to its potent cytotoxic and antitumor activities, making it a promising lead compound for developing novel anticancer therapies. [, , , , , , , , ]
Rocaglaol is primarily obtained by extraction from various Aglaia species. [, , , ] The extraction process typically involves using solvents like methanol or chloroform, followed by chromatographic techniques to isolate and purify rocaglaol from other plant constituents. [, , ]
Rocaglaol has been reported to inhibit protein synthesis by targeting eukaryotic initiation factor 4A (eIF4A). [, , ] eIF4A is a key component of the translation initiation complex, which is essential for protein synthesis. []
Recent studies have identified rocaglaol as a potent inhibitor of friend leukemia integration 1 (Fli-1), an oncogenic transcription factor overexpressed in various hematological malignancies. [, ] Rocaglaol suppresses Fli-1 transactivation ability, leading to the downregulation of Fli-1 target genes involved in cell proliferation, survival, and differentiation. []
While several molecular targets of rocaglaol have been identified, further studies are necessary to fully elucidate its mechanism of action and identify additional targets. [, , , ] Understanding its precise molecular interactions will facilitate the rational design of more effective rocaglaol-based therapies.
Extensive in vivo studies and clinical trials are required to evaluate the efficacy and safety of rocaglaol and its derivatives as potential therapeutic agents. [, ] These studies should focus on determining optimal dosages, treatment regimens, and potential side effects.
Investigating the synergistic effects of rocaglaol with other anticancer agents or treatment modalities could lead to more effective therapeutic strategies. [] Combining rocaglaol with conventional chemotherapy or radiotherapy might enhance its anticancer efficacy and overcome drug resistance.
Rocaglaol exhibits its anticancer effects through a multifaceted mechanism of action that involves several cellular pathways. [, , , , , ]
Rocaglaol has been shown to induce apoptosis, a programmed cell death process, in various cancer cell lines. [, , , , , ] This effect is mediated through the activation of caspases, a family of proteases involved in apoptosis execution. [, ] Rocaglaol also triggers the translocation of Apoptosis Inducing Factor (AIF) and caspase-12 from the endoplasmic reticulum (ER) to the nucleus, further contributing to apoptosis. []
Rocaglaol induces cell cycle arrest at the G2/M phase, a critical checkpoint in the cell cycle that ensures proper DNA replication and segregation before cell division. [, ] This arrest is associated with the downregulation of Cdc25C, a phosphatase that activates cyclin-dependent kinase 1 (Cdc2), a key regulator of G2/M transition. []
Rocaglaol has been shown to inhibit several signaling pathways implicated in cancer cell survival, proliferation, and metastasis. [, , , , ] Notably, rocaglaol suppresses the PI3K/Akt/mTOR pathway, a central signaling cascade involved in cell growth, proliferation, and metabolism. [, , ] It also inhibits the JAK2/STAT3 pathway, another important signaling pathway involved in cell survival, proliferation, and inflammation. [] Additionally, rocaglaol disrupts the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. [, , ]
Rocaglaol is a lipophilic compound with limited water solubility. [, ] This property can hinder its bioavailability and limit its therapeutic applications. [] To overcome this limitation, researchers have synthesized water-soluble derivatives of rocaglaol by introducing polar functional groups. []
Rocaglaol exhibits potent and selective cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, liver cancer, and lung cancer cells. [, , , , , , ] Its ability to induce apoptosis, arrest the cell cycle, and inhibit crucial signaling pathways makes it a promising candidate for developing novel anticancer therapies.
Rocaglaol displays significant antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, Pestalotiopsis sp., and Pyricularia grisea (rice blast fungus). [, , ] Its fungicidal activity is comparable to or even higher than that of some commercial fungicides, highlighting its potential for agricultural applications.
Extracts from Aglaia species containing rocaglaol and other flavaglines have shown insecticidal activity against various insect pests, including Spodoptera littoralis and Brithys crini. [] Rocaglaol's insecticidal effects are attributed to its ability to disrupt insect nervous system function. []
Further research is needed to develop more potent and water-soluble derivatives of rocaglaol with improved bioavailability and pharmacological properties. [] This could involve exploring different chemical modifications of the rocaglaol scaffold or formulating it into suitable delivery systems.
Given its potent antifungal and insecticidal activities, further research is warranted to explore the potential of rocaglaol and its derivatives as biopesticides for agricultural applications. [, , , ] Developing environmentally friendly and sustainable pest control strategies based on rocaglaol could contribute to enhancing crop yields and ensuring food security.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: